6-(全氟己基)己醇

描述

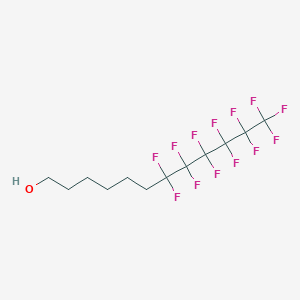

6-(Perfluorohexyl)hexanol is a fluorinated alcohol with the chemical formula C12H13F13O. This compound is characterized by its unique structure, which includes a perfluorohexyl group attached to a hexanol backbone. The presence of the perfluorohexyl group imparts distinctive properties such as high hydrophobicity and chemical stability, making it valuable in various industrial applications.

科学研究应用

6-(Perfluorohexyl)hexanol has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.

Biology: Employed in the study of membrane proteins due to its ability to interact with lipid bilayers.

Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

Industry: Utilized in the production of coatings, adhesives, and lubricants due to its excellent water and oil repellency.

作用机制

Target of Action

6-(Perfluorohexyl)hexanol is a fluorinated pharmaceutical intermediate

Mode of Action

The mode of action of 6-(Perfluorohexyl)hexanol is not well-documented in the available literature. It’s important to note that the interaction of a compound with its targets can lead to various changes at the molecular and cellular level. The specific interactions of 6-(perfluorohexyl)hexanol with its targets are currently unknown .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound .

Result of Action

The results of a compound’s action can vary widely depending on its targets, mode of action, and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly impact the effectiveness of a compound .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Perfluorohexyl)hexanol typically involves the reaction of perfluorohexyl iodide with hexanol under specific conditions. A common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the iodide group is replaced by the hexanol moiety.

Industrial Production Methods: In industrial settings, the production of 6-(Perfluorohexyl)hexanol may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and achieve the desired product purity.

化学反应分析

Types of Reactions: 6-(Perfluorohexyl)hexanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Reduction reactions can convert the hydroxyl group to an alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Reactions with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to form alkyl halides.

Major Products:

Oxidation: Formation of perfluorohexylhexanone or perfluorohexylhexanoic acid.

Reduction: Formation of perfluorohexylhexane.

Substitution: Formation of perfluorohexylhexyl halides.

相似化合物的比较

- 6-(Perfluorobutyl)hexanol

- 6-(Perfluorooctyl)hexanol

- 6-(Perfluorodecyl)hexanol

Comparison: Compared to its analogs, 6-(Perfluorohexyl)hexanol offers a balance between hydrophobicity and molecular size, making it suitable for a broader range of applications. Its unique properties, such as lower surface tension and higher chemical stability, distinguish it from other fluorinated alcohols.

生物活性

6-(Perfluorohexyl)hexanol, with the chemical formula C₁₂H₁₃F₁₃O and CAS number 161981-35-7, is a fluorinated alcohol that has garnered attention due to its unique chemical properties and potential biological activities. As a member of the perfluoroalkyl substances (PFAS), it exhibits distinct characteristics that differentiate it from non-fluorinated compounds, particularly in terms of hydrophobicity and lipophobicity.

- Molecular Weight : 420.21 g/mol

- Boiling Point : 118 °C (at 8.3 Torr)

- Density : 1.493 g/cm³

- Refractive Index : 1.353

- pKa : 15.17 (predicted)

These properties contribute to its stability and persistence in environmental contexts, which is critical for assessing its biological impact.

Biological Activity Overview

Research into the biological activity of 6-(Perfluorohexyl)hexanol has focused on its interactions with biological systems, including its potential toxicity, effects on cellular processes, and environmental implications.

Toxicological Studies

Numerous studies have highlighted the toxicological profile of PFAS compounds, including 6-(Perfluorohexyl)hexanol. The following table summarizes key findings from various studies:

These findings suggest that 6-(Perfluorohexyl)hexanol may pose risks to human health and ecosystems through mechanisms such as oxidative stress and endocrine disruption.

The mechanism by which 6-(Perfluorohexyl)hexanol exerts its biological effects is primarily through:

- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and fluidity.

- Oxidative Stress Induction : Exposure to this compound has been linked to increased reactive oxygen species (ROS), leading to cellular damage.

- Endocrine Disruption : Preliminary studies indicate that it may interfere with hormonal signaling pathways, affecting reproductive health.

Case Studies

- Human Cell Line Studies : Research involving human liver cell lines demonstrated that exposure to 6-(Perfluorohexyl)hexanol resulted in significant alterations in gene expression related to lipid metabolism and stress response pathways .

- Environmental Impact Assessments : Studies conducted in marine environments have shown that PFAS compounds, including 6-(Perfluorohexyl)hexanol, can bioaccumulate in aquatic organisms, leading to biomagnification through the food chain .

- Rodent Toxicology Studies : Long-term exposure studies in rodents revealed increased liver weights and altered metabolic profiles, suggesting potential hepatotoxicity associated with chronic exposure to fluorinated compounds .

属性

IUPAC Name |

7,7,8,8,9,9,10,10,11,11,12,12,12-tridecafluorododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F13O/c13-7(14,5-3-1-2-4-6-26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h26H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOIUKBYPXQLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379859 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161981-35-7 | |

| Record name | 6-(Perfluorohexyl)hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。